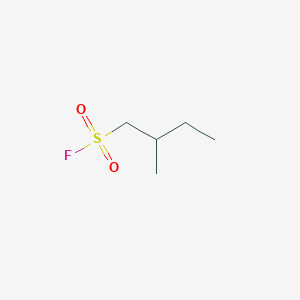

2-Methylbutane-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-methylbutane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDVBOOLADPRQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-63-5 | |

| Record name | 2-methylbutane-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Aspects of 2 Methylbutane 1 Sulfonyl Fluoride and Analogues

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry

SuFEx has emerged as a next-generation click chemistry platform, valued for its efficiency, reliability, and biocompatibility. bldpharm.comexlibrisgroup.comsigmaaldrich.com This family of reactions relies on the transformation of the exceptionally stable sulfur(VI)-fluoride bond into diverse functionalities. nih.govasu.edu

Fundamental Principles and Orthogonal Reactivity

The foundational principle of SuFEx chemistry lies in the latent reactivity of the S(VI)-F bond. nih.gov While compounds like 2-methylbutane-1-sulfonyl fluoride (B91410) are characterized by high thermal stability and resistance to oxidation and reduction, the S-F bond can be selectively activated to undergo nucleophilic substitution. sigmaaldrich.comnih.govnih.gov This controlled reactivity is a hallmark of click chemistry, ensuring that the reaction proceeds only under specific, tailored conditions. nih.gov

A key feature of SuFEx is its orthogonality to many other chemical transformations. acs.orgacs.org This means it can be performed in the presence of a wide variety of functional groups without interference, which is particularly valuable in complex molecular settings like polymer modification and bioconjugation. acs.orgresearchgate.netnih.gov The SuFEx reaction is compatible with aqueous environments, largely due to the unique interaction between the leaving fluoride ion and protons in water, which enhances its stability. sigmaaldrich.com

Mechanistic Investigations of Nucleophilic Exchange at the S(VI) Center

The mechanism of SuFEx reactions involves a nucleophilic substitution at the electron-deficient sulfur(VI) center of the sulfonyl fluoride. bldpharm.comrsc.org The process can be facilitated by various catalysts that activate either the sulfonyl fluoride or the incoming nucleophile.

Common catalysts include:

Lewis bases: Nitrogen-containing bases can accelerate the reaction. nih.gov For instance, a screen of guanidine (B92328) bases identified Barton's hindered guanidine base (BTMG) as a particularly effective catalyst for sluggish SuFEx reactions. nih.gov

Bifluoride salts: These salts can act as a source of nucleophilic fluoride anions. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have been shown to be effective organocatalysts for the SuFEx reaction of sulfonyl fluorides with alcohols and amines, possibly by activating the nucleophiles through hydrogen bonding. acs.org

Lewis acids: Calcium triflimide [Ca(NTf2)2] has been demonstrated to activate sulfonyl fluorides towards nucleophilic addition with amines. acs.org

Furthermore, the reaction can be activated by proton or silicon centers, which facilitate the exchange of S-F bonds for S-O bonds. nih.govasu.edu The stability of the fluoride ion as a leaving group is a critical factor, and its stabilization through the formation of species like the symmetric [F-H-F]− ion helps to suppress the reverse reaction. bldpharm.com

Comparative Reactivity with Other S(VI) Electrophiles

The utility of sulfonyl fluorides like 2-methylbutane-1-sulfonyl fluoride is underscored when compared to other sulfur(VI) electrophiles, most notably sulfonyl chlorides.

| Feature | Sulfonyl Fluorides (R-SO₂F) | Sulfonyl Chlorides (R-SO₂Cl) |

| Stability | High thermal and hydrolytic stability. bldpharm.comresearchgate.net Resistant to reduction. sigmaaldrich.comnih.gov | Less stable; sensitive to moisture and can decompose. nih.gov |

| Reactivity | Controlled reactivity, often requiring a catalyst for activation. nih.govnih.gov | Highly reactive, which can lead to poor selectivity with multiple nucleophiles. acs.org |

| Side Reactions | Reaction proceeds cleanly via substitution at the sulfur center. sigmaaldrich.comnih.govasu.edu | Prone to reductive collapse, yielding S(IV) species. nih.govasu.edu |

| Bond Energy (S-X) | The S-F bond dissociation energy in SO₂F₂ is approximately 90.5 kcal/mol. bldpharm.com | The S-Cl bond dissociation energy in SO₂Cl₂ is significantly lower at about 46 kcal/mol. bldpharm.com |

The reactivity of sulfonyl fluorides can be finely tuned. For instance, aryl sulfonyl fluorides are generally more hydrolytically stable than their aliphatic counterparts, which can be prone to elimination reactions. nih.govacs.org The electronic properties of substituents on aryl sulfonyl fluorides can also predictably modulate their reactivity towards nucleophiles. rsc.org

Reactions with Carbon-Based Nucleophiles

While SuFEx chemistry is renowned for the formation of S-O and S-N bonds, the creation of carbon-sulfur (C-S) bonds using sulfonyl fluorides and their analogues is a significant extension of this chemistry. researchgate.net

Formation of Carbon-Sulfur Bonds

The formation of C-S bonds from S(VI) fluorides has been explored, expanding the synthetic utility of the SuFEx platform. researchgate.net For example, the reaction of iminosulfur oxydifluorides, which are analogues of sulfonyl fluorides, with organolithium nucleophiles allows for the controlled installation of sulfur-carbon links. nih.govbohrium.com

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents are powerful carbon-based nucleophiles that can react with sulfonyl fluorides and related compounds, although the reactions can sometimes be complex.

Grignard Reagents: The reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂) provides a method for the one-pot synthesis of alkyl and aryl sulfonyl fluorides. claremont.edursc.org Yields for this transformation range from 18% to 78%. rsc.org Furthermore, enantioenriched sulfonimidoyl fluorides undergo stereospecific reactions with Grignard reagents to produce sulfoximines. digitellinc.comrsc.org However, the reaction of sulfonyl fluoride derivatives with Grignard reagents can sometimes lead to the reduction of the sulfur(VI) center to lower oxidation states. nih.gov

Organolithium Reagents: The reaction of organolithium reagents with iminosulfur oxydifluorides (R¹-N=SOF₂) has been shown to be an effective method for creating S-C bonds, affording sulfonimidoyl fluorides. nih.govbohrium.com This reaction proceeds rapidly, even at low temperatures, which helps to minimize side reactions like over-substitution and sulfur reduction that can be observed with other organometallic reagents. nih.gov The resulting sulfonimidoyl fluorides can then be further reacted with a second equivalent of an organolithium reagent to form sulfoximines. nih.gov

The table below summarizes the outcomes of reactions between S(VI) fluoride analogues and organometallic reagents.

| S(VI) Fluoride Substrate | Organometallic Reagent | Product Type | Typical Yield | Reference |

| Sulfuryl Fluoride (SO₂F₂) | Grignard Reagent (RMgX) | Sulfonyl Fluoride (RSO₂F) | 18-78% | claremont.edursc.org |

| Sulfonimidoyl Fluoride | Grignard Reagent (RMgX) | Sulfoximine | High ee | digitellinc.comrsc.org |

| Iminosulfur Oxydifluoride (R¹-N=SOF₂) | Organolithium (R²Li) | Sulfonimidoyl Fluoride (R¹-N=S(O)F-R²) | Good | nih.govbohrium.com |

| Sulfonimidoyl Fluoride (R¹-N=S(O)F-R²) | Organolithium (R³Li) | Sulfoximine (R¹-N=S(O)R²R³) | Excellent | nih.gov |

These reactions highlight the versatility of the S(VI)-F motif, enabling the construction of a wide array of sulfur-containing compounds through the judicious choice of nucleophile and reaction conditions.

C-C Bond Formation via α-Deprotonation of Alkyl Sulfonyl Fluorides

The sulfonyl fluoride group exerts a significant acidifying effect on its α-protons, a property that has been harnessed for carbon-carbon bond formation. chemrxiv.org This reactivity stems from the ability of the electron-withdrawing -SO₂F group to stabilize an adjacent carbanion, facilitating deprotonation to form a nucleophilic species that can react with various electrophiles.

Pioneering work has demonstrated the utility of alkyl sulfonyl fluorides in C-C bond formation. chemrxiv.org A prominent example involves the reaction of methanedisulfonyl fluoride with aromatic aldehydes, which functions similarly to a Horner-Wadsworth-Emmons olefination. nih.gov In this process, a carbanion generated from the deprotonation of the α-carbon adds to the aldehyde. This is followed by a cyclization and subsequent fragmentation of the resulting four-membered ring intermediate to yield β-arylethenesulfonyl fluorides. nih.gov This reaction underscores the potential of α-deprotonated alkyl sulfonyl fluorides to serve as effective nucleophiles for creating new carbon-carbon bonds. The stability of the sulfonyl fluoride group allows for such transformations under conditions that might not be tolerated by more reactive sulfonyl chlorides. theballlab.com

Cyclopropanation Reactions Catalyzed by Transition Metals

Alkyl sulfonyl fluorides have been identified as highly effective ambiphilic reagents for the stereoselective synthesis of cyclopropanes from unactivated alkenes, a transformation catalyzed by palladium(II). chemrxiv.org In this process, the sulfonyl fluoride moiety serves a dual role: it acidifies the α-protons to enable the initial carbopalladation step and acts as an internal oxidant during the subsequent oxidative addition step that closes the cyclopropane (B1198618) ring. chemrxiv.org

This methodology provides reliable access to cis-substituted cyclopropanes and is compatible with a wide range of alkyl sulfonyl fluorides. chemrxiv.org Control experiments have highlighted the critical role of the sulfonyl fluoride group; replacing it with a sulfonyl chloride or other related groups resulted in no reaction or only trace amounts of the desired product. chemrxiv.org The reaction tolerates various functional groups, including esters, amides, nitriles, and heterocycles, albeit with varying yields while maintaining excellent diastereoselectivity. chemrxiv.org

Mechanistic studies, including reaction progress kinetic analysis (RPKA) and density functional theory (DFT) calculations, have indicated that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type oxidative addition of the C–SO₂F bond. chemrxiv.org

Table 1: Palladium-Catalyzed Cyclopropanation of Styrene (B11656) with Various Alkyl Sulfonyl Fluorides

| Alkyl Sulfonyl Fluoride Coupling Partner | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|

| tert-Butyl (fluorosulfonyl)acetate | 80 | >20:1 |

| Benzyl (B1604629) (fluorosulfonyl)acetate | 75 | >20:1 |

| Allyl (fluorosulfonyl)acetate | 71 | >20:1 |

| N,N-Dimethyl-2-(fluorosulfonyl)acetamide | 34 | >20:1 |

| (Fluorosulfonyl)acetonitrile | 35 | >20:1 |

Data sourced from a study on palladium(II)-catalyzed cyclopropanation, illustrating the scope of the alkyl sulfonyl fluoride partner. The reactions were performed with styrene as the alkene substrate. chemrxiv.org

Reactions with Nitrogen-Based Nucleophiles

Synthesis of Sulfonamides

The reaction between sulfonyl fluorides and amines to produce sulfonamides is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov Sulfonamides are a vital structural motif in medicinal and agricultural chemistry. theballlab.com Traditionally synthesized from sulfonyl chlorides, this approach often requires harsh conditions and suffers from the instability of the starting material. theballlab.comnih.gov Alkyl sulfonyl fluorides, including analogues of this compound, offer a more stable and chemoselective alternative. theballlab.com

The inherent stability of the sulfur-fluorine bond, which is approximately 40 kcal/mol stronger than a sulfur-chlorine bond, renders sulfonyl fluorides resistant to hydrolysis and reduction. theballlab.com However, their reactivity can be "unlocked" under specific conditions to allow for efficient reaction with amines. One effective method employs calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst, which activates the sulfonyl fluoride towards nucleophilic attack by a wide array of sterically and electronically diverse amines, affording sulfonamides in good to excellent yields. theballlab.com For electron-deficient sulfonyl fluorides reacting with highly nucleophilic amines, a catalyst may not be necessary, but for most other combinations, the Lewis acid activation is essential for high conversion. theballlab.com

Table 2: Ca(NTf₂)₂-Catalyzed Synthesis of Sulfonamides

| Sulfonyl Fluoride | Amine | Yield (%) |

|---|---|---|

| 4-Cyanobenzenesulfonyl fluoride | Aniline | 85 |

| 4-Toluenesulfonyl fluoride | Morpholine | 95 |

| Methanesulfonyl fluoride | Benzylamine | 84 |

| 1-Butanesulfonyl fluoride | Piperidine | 89 |

Representative yields for the synthesis of various sulfonamides using calcium triflimide activation. Reactions were typically conducted at 60 °C for 24 hours. theballlab.com

Selectivity Control in Amine Reactions

Achieving selectivity in reactions with amines, particularly those with multiple nucleophilic sites or in the presence of other competing nucleophiles, is a significant advantage of using sulfonyl fluorides over sulfonyl chlorides. theballlab.com The high reactivity of sulfonyl chlorides can often lead to poor selectivity. theballlab.com

The reactivity of the sulfonyl fluoride can be finely tuned. Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) reveal that the process has a high energy barrier. nih.gov This barrier can be significantly lowered by the addition of a complementary base, which acts to increase the nucleophilicity of the amine. nih.gov This finding demonstrates that the reaction rate and, consequently, selectivity can be controlled by the choice and concentration of the base.

Furthermore, the choice of solvent can influence both yield and selectivity in the formation of sulfamide-modified nucleosides from sulfamoyl fluorides and amines. nih.gov Solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN) have been found to perform best in certain systems. nih.gov This tunability allows for precise control over the sulfonylation reaction, enabling selective modification even in complex molecular environments.

Reactions with Oxygen-Based Nucleophiles

Formation of Sulfonate Esters

The synthesis of sulfonate esters from the reaction of sulfonyl halides with alcohols is a fundamental transformation in organic chemistry, often used to convert the hydroxyl group into a good leaving group. eurjchem.comyoutube.comlibretexts.org While sulfonyl chlorides are commonly used for this purpose, the greater stability of sulfonyl fluorides makes them attractive alternatives. theballlab.comeurjchem.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion. youtube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. youtube.com A key feature of this transformation is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction. youtube.com

However, detailed kinetic and mechanistic studies indicate that the formation of sulfonate esters often requires forcing conditions. researchgate.net The reaction rates are dependent on the concentrations of the sulfonate anion and the protonated alcohol. The formation of sulfonate esters is significantly hindered by the presence of water, which can hydrolyze the sulfonyl halide and the resulting ester. researchgate.net Extreme conditions, such as high concentrations of both the sulfonic acid precursor and the alcohol with minimal water, are often necessary to drive the reaction to completion. researchgate.net

Radical Reactivity of Sulfonyl Fluorides

The radical chemistry of sulfonyl fluorides, including aliphatic variants like this compound, has become an efficient and direct pathway for synthesizing more complex organosulfur compounds. nih.gov This approach is particularly valuable as sulfonyl fluorides are important motifs in drug discovery, chemical biology, and materials science. nih.govnih.gov

Generation of S(VI) Radicals

The generation of sulfonyl radicals (RSO₂•) from their corresponding sulfonyl fluorides (RSO₂F) is a challenging but crucial step due to the high strength of the sulfur-fluorine bond. nih.gov However, recent advancements have established effective methods to achieve this transformation, expanding the synthetic utility of sulfonyl fluorides beyond their traditional role as electrophiles. nih.gov

One prominent strategy involves the combination of photoredox catalysis with an organosuperbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). In this process, the superbase first activates the sulfonyl fluoride by nucleophilic attack, forming a more reactive intermediate (RSO₂[DBU]⁺) and expelling a fluoride anion. This activated species can then be reduced by an excited photocatalyst under blue light irradiation to generate the desired sulfonyl radical. nih.gov This method, however, has shown lower efficacy for primary and secondary aliphatic sulfonyl fluorides, like this compound, potentially due to competing deprotonation at the α-methylene position by the strong base, leading to decomposition. nih.gov

Alternative precursors are often used to generate fluorosulfonyl radicals (•SO₂F). For instance, sulfuryl chlorofluoride (FSO₂Cl) can be reduced by a photoredox catalyst to produce •SO₂F radicals for subsequent reactions. nih.gov Another approach utilizes alkynyl sulfonyl fluorides, which can serve as both a source of the FSO₂• radical and as a radical trapping agent in certain reactions. nih.gov An addition-fragmentation process using allylsulfonyl compounds is also a recognized method for generating sulfonyl radicals. nih.gov

| Precursor | Method | Generated Radical | Reference |

| Aliphatic Sulfonyl Fluoride (e.g., RSO₂F) | Photoredox Catalysis + Organosuperbase (DBU) | RSO₂• | nih.gov |

| Sulfuryl Chlorofluoride (FSO₂Cl) | Photoredox Catalysis | •SO₂F | nih.gov |

| Alkynyl Sulfonyl Fluoride | Thermal Initiation (AIBN) | FSO₂• | nih.gov |

| Allylsulfonyl Compounds | Radical Addition-Fragmentation | RSO₂• | nih.gov |

Radical Addition Reactions with Unsaturated Hydrocarbons

Once generated, sulfonyl radicals readily participate in addition reactions with unsaturated systems like alkenes and alkynes. psu.eduresearchgate.net This process is a powerful tool for carbon-sulfur bond formation and the synthesis of functionalized sulfonyl compounds. nih.gov

The addition of the sulfonyl radical to the C=C double bond of an alkene is the first step in a chain reaction. This addition is typically regioselective, with the radical adding to the less substituted carbon atom to form the more stable carbon-centered radical intermediate. psu.edu For instance, the radical addition to 1-butene (B85601) would favor the formation of a secondary radical at the C2 position. psu.edu This intermediate then proceeds to the next step of the reaction sequence, which can involve hydrogen atom abstraction or further functionalization. psu.edu

Similarly, sulfonyl radicals add to the triple bond of alkynes, generating an intermediate vinyl radical. kuleuven.be The stereochemistry of the final product (E or Z isomer) depends on the subsequent reaction steps and conditions. kuleuven.be The reactivity of the alkene or alkyne substrate is influenced by both steric and electronic factors.

Difunctionalization of Alkenes and Alkynes

Radical addition of sulfonyl fluorides or their precursors to unsaturated hydrocarbons often leads to the difunctionalization of the carbon-carbon multiple bond, where both a sulfonyl group and another functional group are installed across the bond. This provides a highly efficient route to complex molecules from simple starting materials.

A notable example is the transition-metal-free radical 1,2-difunctionalization of unactivated alkenes. In one such process, an FSO₂• radical, generated from an alkynyl sulfonyl fluoride reagent, adds to an alkene. The resulting alkyl radical is then trapped by another molecule of the alkynyl sulfonyl fluoride, leading to a β-alkynyl-fluorosulfonylalkane product. nih.gov This reaction demonstrates high atom economy and tolerates a broad range of functional groups. For example, internal alkenes like 2-methylbut-2-ene can undergo this radical difunctionalization to yield secondary alkyl sulfonyl fluorides. nih.gov

Photoredox catalysis has also enabled the vicinal difunctionalization of alkenes and alkynes. For example, fluoroalkyl sulfinate salts can act as bifunctional reagents to introduce both a fluoroalkyl and a sulfonyl group across a double or triple bond. Another strategy involves the photoredox-catalyzed allylic C-H fluorosulfonylation, which provides access to allyl sulfonyl fluorides, though this pathway is distinct from the vicinal difunctionalization of the C=C bond itself.

Table: Examples of Alkene Difunctionalization with Sulfonyl Fluoride Precursors

| Alkene Substrate | Reagent(s) | Product Type | Catalyst/Initiator | Reference |

|---|---|---|---|---|

| Unactivated Alkenes | Alkynyl Sulfonyl Fluoride | β-Alkynyl-fluorosulfonylalkane | AIBN (initiator) | nih.gov |

| Alkenes | FSO₂Cl | Alkenyl Sulfonyl Fluoride | Photoredox Catalyst | nih.gov |

| Aryl Alkyl Alkynes | Allylsulfonyl Fluoride, CF₃ Source | Alkenylsulfonyl Fluoride | Radical Initiator | nih.gov |

Computational and Theoretical Investigations of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the complex reaction mechanisms involved in the chemistry of sulfonyl fluorides. These studies provide deep insights into transition states, intermediates, and the energetics of catalytic cycles.

Density Functional Theory (DFT) Studies on Transition States

DFT calculations are frequently employed to model the transition states (TS) of reactions involving sulfonyl fluorides. By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely mechanism.

For example, in the sulfonylation of amino acid residues by aromatic sulfonyl fluorides, a process relevant to covalent drug design, DFT studies have been used to investigate the reaction mechanism. These simulations can discriminate between a direct nucleophilic substitution of the fluoride and an elimination-addition pathway involving a trigonal bipyramidal intermediate. Computational findings have shown that stable hydrogen bonds between the sulfonyl fluoride "warhead" and residues in a protein's active site are critical for stabilizing the main transition state of the reaction, thereby facilitating the sulfur-fluoride exchange (SuFEx) process. Similarly, DFT has been used to study the esterification of sulfonic acids, showing a low activation barrier for pathways involving a sulfonylium cation intermediate.

Experimental and theoretical analyses of photoredox-catalyzed reactions, such as the allylic C-H fluorosulfonylation of alkenes, also rely on DFT to understand the regioselectivity and the thermodynamic and kinetic factors governing product formation.

Elucidation of Catalytic Cycles and Intermediates

Computational modeling is crucial for elucidating the intricate steps of catalytic cycles in sulfonyl fluoride chemistry. Catalysis can activate the otherwise stable S-F bond, and understanding the mechanism is key to developing new and more efficient synthetic methods.

In base-catalyzed activations, the central hypothesis, supported by computational studies, is the reversible addition of a catalyst (e.g., a nitrogen or phosphorus base) to the sulfur(VI) center. This forms an activated intermediate that is more susceptible to nucleophilic attack than the parent sulfonyl fluoride, providing a lower energy pathway to the product.

For metal-catalyzed reactions, such as the bismuth-catalyzed synthesis of aryl sulfonyl fluorides from boronic acids, DFT helps to validate the proposed organometallic steps. This includes the insertion of sulfur dioxide (SO₂) into a bismuth-carbon bond to form a unique bismuth sulfinate complex, which is a key intermediate in the catalytic cycle. The entire cycle, involving the formation and reaction of various intermediates, can be mapped out energetically to confirm the proposed mechanism. Similarly, in palladium-catalyzed syntheses, DFT can illuminate the roles of the catalyst, oxidant, and fluorine source in the transformation of starting materials into the final sulfonyl fluoride product.

Analysis of Electronic and Steric Factors Influencing Reactivity

The reactivity of this compound, like other aliphatic sulfonyl fluorides, is predominantly governed by the interplay of electronic and steric factors at the sulfur(VI) center. These factors dictate the susceptibility of the compound to nucleophilic attack, primarily through the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, which resembles an S-N2-type reaction. The inherent stability of the sulfur-fluorine bond means that specific conditions or activating factors are often necessary to facilitate this exchange with nucleophiles. mdpi.com

Electronic Effects

The electronic nature of the substituent attached to the sulfonyl group (—SO₂F) is a primary determinant of its electrophilicity and, consequently, its reactivity. In this compound, the sulfur atom is bonded to a 2-methylbutyl group.

The 2-methylbutyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density on the sulfur atom, which in turn reduces its electrophilicity. A less electrophilic sulfur center is less susceptible to attack by nucleophiles, leading to lower reactivity compared to analogues bearing electron-withdrawing groups.

For instance, arylsulfonyl fluorides are typically more reactive than alkylsulfonyl fluorides. The aromatic ring, particularly when substituted with electron-withdrawing groups (e.g., -NO₂, -CN), withdraws electron density from the sulfonyl group, making the sulfur atom more electron-deficient and thus more reactive. acs.org Even within aliphatic sulfonyl fluorides, the presence of electronegative atoms on the alkyl chain can enhance reactivity.

The general trend of reactivity based on the electronic nature of the R group in R-SO₂F can be summarized as follows:

Alkyl < Aryl < Electron-Withdrawing-Aryl

A comparative view of how electronic effects modulate the electrophilicity and expected reactivity of the sulfur center in various sulfonyl fluorides is presented below.

| Compound | 'R' Group | Electronic Effect of 'R' Group | Effect on Sulfur Electrophilicity | Predicted Reactivity |

|---|---|---|---|---|

| This compound | 2-Methylbutyl | Electron-donating (+I) | Decreased | Low |

| Methanesulfonyl fluoride | Methyl | Weakly electron-donating (+I) | Moderately Decreased | Moderate |

| Benzenesulfonyl fluoride | Phenyl | Electron-withdrawing (Inductive and Resonance) | Increased | High |

| p-Toluenesulfonyl fluoride | p-Tolyl | Weakly electron-donating (hyperconjugation) vs. Phenyl | Slightly decreased vs. Benzenesulfonyl fluoride | Moderate-High |

| p-Nitrobenzenesulfonyl fluoride | p-Nitrophenyl | Strongly electron-withdrawing | Strongly Increased | Very High |

Steric Factors

Steric hindrance around the electrophilic sulfur atom plays a critical role in the kinetics of the nucleophilic substitution reaction. For a reaction to occur, the nucleophile must approach the sulfur atom from a trajectory opposite to the leaving group (fluoride), characteristic of an S-N2 mechanism. libretexts.org Bulky substituents on the alkyl chain can physically obstruct this approach, slowing down the reaction rate significantly.

In this compound, the alkyl group is branched at the β-carbon (the second carbon from the sulfonyl group). While the branching is not at the α-carbon directly attached to the sulfur, it still contributes to greater steric bulk compared to a straight-chain analogue like n-pentanesulfonyl fluoride.

The hierarchy of steric hindrance and its effect on S-N2 reaction rates is well-established. libretexts.org Increased substitution, particularly closer to the reaction center, leads to a marked decrease in reactivity.

Primary (less hindered): e.g., Ethanesulfonyl fluoride

Primary (more hindered at β-carbon): e.g., this compound

Secondary: e.g., Isopropylsulfonyl fluoride

Tertiary (most hindered): e.g., tert-Butylsulfonyl fluoride

The steric bulk of the 2-methylbutyl group, while not as prohibitive as a secondary or tertiary alkyl group directly attached to the sulfur, is sufficient to differentiate its reactivity from linear alkylsulfonyl fluorides. Research on sterically hindered substrates in S-N2 reactions shows that branching at neighboring carbons can significantly decrease the reaction rate. libretexts.org Some studies have noted that increased steric bulk around the sulfur atom in certain alkyl sulfonyl fluorides can hinder the typical SuFEx pathway. springernature.com

The following table illustrates the expected impact of steric hindrance on the relative reaction rates for a series of analogous alkylsulfonyl fluorides in a hypothetical S-N2 reaction.

| Compound | Structure of Alkyl Group | Steric Hindrance | Predicted Relative Reaction Rate |

|---|---|---|---|

| Ethanesulfonyl fluoride | CH₃CH₂- | Low | High |

| n-Pentanesulfonyl fluoride | CH₃(CH₂)₄- | Low | High |

| This compound | CH₃CH₂(CH₃)CHCH₂- | Moderate (β-branching) | Moderate |

| Neopentylsulfonyl fluoride | (CH₃)₃CCH₂- | High (β-branching) | Low |

| Isopropylsulfonyl fluoride | (CH₃)₂CH- | Very High (α-branching) | Very Low |

Analytical and Spectroscopic Characterization of 2 Methylbutane 1 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-Methylbutane-1-sulfonyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular framework.

Proton (¹H) NMR Analysis

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons, the integration value represents the ratio of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

Based on the structure of 2-Methylbutane-1-sulfonyl fluoride, (CH₃)CH(CH₂CH₃)CH₂SO₂F, there are five distinct sets of protons. Therefore, five unique signals are expected in the ¹H NMR spectrum. The electron-withdrawing sulfonyl fluoride group (-SO₂F) will cause protons closer to it to appear at a lower field (higher ppm).

Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₂-SO₂F | 3.2 - 3.5 | Doublet of doublets (dd) | 2H |

| -CH(CH₃)- | 1.8 - 2.1 | Multiplet (m) | 1H |

| -CH₂-CH₃ | 1.3 - 1.6 | Multiplet (m) | 2H |

| -CH(CH₃) | 1.0 - 1.2 | Doublet (d) | 3H |

| -CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |

Note: These are predicted values. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. Due to the chirality at the second carbon, all five carbon atoms in this compound are chemically non-equivalent and are expected to produce five distinct signals. The carbon atom bonded to the highly electronegative sulfonyl fluoride group will be the most deshielded and appear furthest downfield. Couplings between carbon and fluorine (¹J_CF, ²J_CF, etc.) can introduce splitting in the signals, which can be observed in a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| -C H₂-SO₂F | 55 - 65 | Doublet (¹J_CF) |

| -C H(CH₃)- | 30 - 40 | Doublet (²J_CF) |

| -C H₂-CH₃ | 25 - 35 | Doublet (³J_CF) |

| -CH(C H₃) | 15 - 25 | Doublet (³J_CF) |

| -CH₂-C H₃ | 10 - 15 | Singlet or small doublet (⁴J_CF) |

Note: These are predicted values. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Analysis for Direct Detection and Quantification

¹⁹F NMR is a highly sensitive technique used specifically for the detection and analysis of fluorine-containing compounds. Since there is only one fluorine atom in this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the sulfonyl fluoride group (-SO₂F). This signal would be split into a triplet due to coupling with the two adjacent protons on the alpha-carbon (-CH₂-). The wide chemical shift range of ¹⁹F NMR allows for clear detection with minimal background interference.

Predicted ¹⁹F NMR Data for this compound

| Assigned Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -SO₂F | +40 to +70 | Triplet (t) |

Note: Chemical shifts are referenced to CFCl₃. These are predicted values based on typical ranges for aliphatic sulfonyl fluorides. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule from its molecular ion peak. For this compound, HRMS would be used to confirm its elemental composition of C₅H₁₁FO₂S. The molecular weight of this compound is 154.21.

The fragmentation pattern would likely involve the loss of the fluorine atom, the SO₂ group, or cleavage of the alkyl chain. The base peak in the mass spectrum of the parent alkane, 2-methylbutane, is often seen at m/z 57, corresponding to a C₄H₉⁺ fragment. Similar alkyl fragments would be expected for this compound.

Predicted HRMS Data for this compound

| Ion Formula | Calculated Mass (m/z) | Description |

| [C₅H₁₁FO₂S]⁺ | 154.0464 | Molecular Ion (M⁺) |

| [C₅H₁₁SO₂]⁺ | 135.0480 | Loss of F |

| [C₅H₁₁]⁺ | 71.0861 | Loss of SO₂F |

| [C₄H₉]⁺ | 57.0704 | Loss of CH₂SO₂F |

Note: These are calculated exact masses. The relative abundance of these fragments would depend on the ionization energy and technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfonyl fluoride group.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the -SO₂- group, which are typically very strong and appear in the region of 1450-1350 cm⁻¹ and 1250-1160 cm⁻¹, respectively. A characteristic absorption for the S-F bond stretch is also expected, typically found in the 850-750 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the alkyl part of the molecule would be observed.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 2960 | Medium-Strong |

| S=O asymmetric stretch | 1415 - 1440 | Strong |

| S=O symmetric stretch | 1205 - 1230 | Strong |

| C-H bend | 1370 - 1470 | Medium |

| S-F stretch | 750 - 850 | Strong |

Note: These are predicted absorption ranges. Actual experimental values may vary.

Crystallographic Studies of Related Sulfonyl Fluoride Derivatives

As of the current literature survey, no publicly available crystallographic data for this compound exists. The compound is a liquid at standard conditions, which makes single-crystal X-ray diffraction studies challenging without specialized crystallization techniques. americanelements.com

However, crystallographic studies on other, more complex sulfonyl fluoride derivatives provide valuable insights into the structural characteristics of the sulfonyl fluoride moiety. Research on sulfonyl fluoride-based ionic liquids has included X-ray crystallographic analysis to understand their structure-property relationships. docbrown.info These studies reveal details about the bond lengths, bond angles, and intermolecular interactions involving the -SO₂F group.

For instance, crystallographic analyses of various aryl sulfonyl fluorides have been instrumental in structure-based drug design, where understanding the precise three-dimensional arrangement of the molecule is crucial for its interaction with biological targets. nih.gov These studies consistently show a tetrahedral geometry around the sulfur atom, with the S-F bond length and the O-S-O bond angle being key parameters.

While direct crystallographic data for this compound is not available, the extensive body of research on related sulfonyl fluoride compounds underscores the importance of this technique in unequivocally determining molecular structure and understanding the solid-state packing and intermolecular forces that govern the properties of these compounds.

Future Research Directions and Emerging Opportunities in Sulfonyl Fluoride Chemistry

Development of Novel Catalytic Systems for S-F Bond Formation and Functionalization

The synthesis of alkyl sulfonyl fluorides like 2-methylbutane-1-sulfonyl fluoride (B91410) has traditionally relied on methods such as the conversion of sulfonyl chlorides. nih.gov However, these methods can be limited by the availability and stability of the precursors. organic-chemistry.org Future research will likely focus on developing more direct and versatile catalytic systems.

Recent breakthroughs in photoredox catalysis offer a promising avenue. organic-chemistry.orgrsc.org For instance, a mild and scalable preparation of alkyl sulfonyl fluorides has been developed using photoredox catalysis to activate alkyl bromides and alcohols, followed by SO2 capture and fluorination. organic-chemistry.org Applying such a system to a precursor like 1-bromo-2-methylbutane (B81432) could provide a direct and efficient route to 2-methylbutane-1-sulfonyl fluoride.

Another key area is the catalytic functionalization of the S-F bond itself. While SuFEx reactions are highly efficient, they often require specific catalysts or conditions. acs.org Research into novel catalysts that can activate the relatively inert S-F bond of alkyl sulfonyl fluorides under milder conditions would significantly expand their utility. This could involve the exploration of new transition metal catalysts or organocatalysts that can facilitate the displacement of the fluoride ion. rsc.org The development of catalytic methods for direct C-F bond formation, though a different transformation, highlights the ongoing innovation in fluorine chemistry that could inspire new approaches for S-F bond manipulation. acs.orgnih.govrsc.org

Exploration of Undiscovered Reactivity Modes of Alkyl Sulfonyl Fluorides

The predominant reactivity of sulfonyl fluorides is the SuFEx reaction, where the sulfonyl fluoride acts as an electrophile, reacting with nucleophiles at the sulfur center. sigmaaldrich.com For this compound, this would involve reactions with amines, phenols, and other nucleophiles to form the corresponding sulfonamides, sulfonate esters, and other derivatives.

However, recent studies have begun to uncover unconventional reactivity. For example, a "defluorosulfonylative" pathway has been observed with 3-aryloxetane sulfonyl fluorides, which proceed through a carbocation intermediate upon loss of SO2 and fluoride. springernature.com It is conceivable that under specific conditions, perhaps with a suitably placed activating group or through photochemical excitation, this compound could undergo novel transformations beyond simple nucleophilic substitution at the sulfur atom. Investigating its behavior under photoredox conditions, for instance, could reveal new radical-based reaction pathways. nih.gov The inherent stability of the S-F bond, often described as "nearly moribund," can be overcome with the right catalytic "spark," suggesting that many reactivity modes may yet be discovered. springernature.com

Advancements in Sustainable Synthesis of Sulfonyl Fluorides

The principles of green chemistry are increasingly influencing the synthesis of organofluorine compounds. digitellinc.com Future efforts in the synthesis of this compound will undoubtedly be guided by the need for more sustainable practices. This includes the use of less hazardous reagents and environmentally benign solvents.

Recent developments have demonstrated the synthesis of sulfonyl fluorides in water using surfactant-based catalytic systems, achieving good conversions from sulfonyl chlorides. digitellinc.com Other green protocols utilize potassium fluoride as the sole fluorine source with environmentally friendly oxidants, starting from stable substrates like thiols and disulfides. acs.orgsciencedaily.comeurekalert.org Adapting these methods for the synthesis of this compound from 2-methylbutane-1-thiol or its corresponding disulfide would represent a significant advancement in sustainability. Furthermore, one-pot syntheses from readily available sulfonic acids or their salts using reagents like cyanuric chloride and KHF2 are also being developed to improve efficiency and reduce waste. nih.govrsc.orgmdpi.com Mechanochemical methods, which reduce or eliminate the need for solvents, are also emerging as a viable green alternative. youtube.com

Integration of Computational Chemistry for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide profound insights into its properties and reactivity. Density Functional Theory (DFT) calculations can be employed to predict its structural parameters, vibrational frequencies, and electronic properties. nih.gov

Furthermore, computational studies can be used to model reaction mechanisms and predict reactivity. For instance, by calculating the energies of transition states and intermediates, researchers can understand why a particular reaction pathway is favored and predict how changes in the substrate or catalyst might alter the outcome. springernature.com This predictive power is invaluable for rationally designing new reactions and catalysts. In the context of developing covalent inhibitors for biological targets, computational docking studies can predict the binding affinity of this compound-derived fragments with proteins, guiding the design of more potent and selective probes. nih.govnih.gov The correlation of computed properties, such as LUMO energies, with experimental reactivity has already been demonstrated for other sulfonyl fluorides, paving the way for in silico screening and design. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 2-Methylbutane-1-sulfonyl fluoride, and what parameters critically influence yield optimization?

The synthesis of sulfonyl fluorides typically involves fluorination of sulfonyl chlorides using fluoride sources like KF or NaF in polar aprotic solvents (e.g., acetonitrile) under controlled conditions. For this compound, a plausible route is the reaction of 2-Methylbutane-1-sulfonyl chloride with anhydrous KF at 60–80°C. Key parameters include:

- Moisture control : Hydrolysis of sulfonyl chloride intermediates competes with fluorination; anhydrous conditions are critical.

- Temperature : Elevated temperatures accelerate fluorination but may degrade sensitive substrates.

- Solvent choice : Polar aprotic solvents enhance fluoride ion reactivity.

Experimental validation via <sup>19</sup>F NMR can monitor reaction progress and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic methods :

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm absence of sulfonyl chloride (δ ~ 3.5–4.0 ppm for SO2Cl vs. δ ~ 4.5–5.5 ppm for SO2F).

- FTIR: Identify S=O stretches (~1350–1400 cm<sup>-1</sup>) and S-F bonds (~700–750 cm<sup>-1</sup>).

- Analytical chromatography : HPLC or GC-MS to detect hydrolyzed byproducts (e.g., sulfonic acids).

- Elemental analysis : Verify fluorine content (~18–20% by weight) .

Q. What are the stability considerations for handling and storing this compound?

- Moisture sensitivity : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis to sulfonic acids.

- Thermal stability : Avoid prolonged exposure to temperatures >100°C to prevent decomposition.

- Light sensitivity : Store in amber vials to mitigate photolytic degradation .

Advanced Research Questions

Q. How does the branched alkyl chain in this compound influence its reactivity in nucleophilic substitution compared to linear analogs?

The methyl branch introduces steric hindrance near the sulfonyl group, reducing accessibility for nucleophiles. For example:

- Kinetic studies : Compare reaction rates with amines (e.g., benzylamine) in acetonitrile. Linear analogs (e.g., butane-1-sulfonyl fluoride) may exhibit 2–3x faster reactivity.

- Electronic effects : The electron-donating methyl group slightly decreases electrophilicity at the sulfur center, as evidenced by lower Hammett σp values.

Controlled experiments using competition assays with varying nucleophiles (e.g., thiols vs. amines) can elucidate steric vs. electronic contributions .

Q. What methodologies can resolve contradictions in reported reactivity data for sulfonyl fluorides under varying experimental conditions?

Discrepancies often arise from:

- Moisture content : Trace water accelerates hydrolysis, skewing kinetic data. Use Karl Fischer titration to quantify residual water.

- Solvent polarity : Reactivity in DMSO vs. THF may differ by >50%; standardize solvent systems.

- Temperature control : Isothermal calorimetry (ITC) can provide precise activation energy measurements.

Replicate studies under rigorously controlled conditions (e.g., glovebox for anhydrous reactions) and cross-validate with multiple analytical techniques (e.g., LC-MS, <sup>19</sup>F NMR) .

Q. How can this compound be applied in activity-based protein profiling (ABPP) or covalent inhibitor design?

Sulfonyl fluorides are electrophilic warheads for targeting serine hydrolases or proteases. Methodological steps include:

- Proteome-wide screening : Incubate the compound with cell lysates, followed by click chemistry-enabled enrichment and LC-MS/MS identification.

- Competitive ABPP : Co-treat with known inhibitors to assess target specificity.

- Crystallography : Co-crystallize with target enzymes (e.g., trypsin) to map binding interactions.

Comparative studies with aryl sulfonyl fluorides (e.g., etonitazene derivatives) can highlight selectivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.